4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Antibacterial Bis(indolyl)methane Structure-Activity Relationship

Sourcing well-characterized bis(indolyl)methane derivatives for antibacterial SAR is often hindered by limited structural diversity and unconfirmed bioactivity. This compound, with a validated MIC of 1 µg/mL against E. coli 257, provides a reliable, defined starting point for Gram-negative antibacterial probe development. • Confirmed MIC of 1 µg/mL against Escherichia coli 257 enables immediate SAR expansion. • 2-Methylindole substitution differentiates it from unsubstituted BIM analogs, impacting LogP and target engagement. • Supplied at 95% purity with full analytical characterization for reproducible results.

Molecular Formula C26H24N2O2
Molecular Weight 396.49
CAS No. 342594-80-3
Cat. No. B2599671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
CAS342594-80-3
Molecular FormulaC26H24N2O2
Molecular Weight396.49
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)O)OC)C4=C(NC5=CC=CC=C54)C
InChIInChI=1S/C26H24N2O2/c1-15-24(18-8-4-6-10-20(18)27-15)26(17-12-13-22(29)23(14-17)30-3)25-16(2)28-21-11-7-5-9-19(21)25/h4-14,26-29H,1-3H3
InChIKeyGXZXADANKQZZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(2-methylindolyl)methane Building Block Overview


4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (CAS 342594-80-3) is a synthetic organic compound belonging to the bis(indolyl)methane (BIM) class . Its structure features a central methoxyphenol core symmetrically substituted with two 2-methyl-1H-indole moieties (C26H24N2O2, MW 396.48). The 2-methyl substitution on the indole rings, combined with the 2-methoxyphenol framework, distinguishes this compound from unsubstituted indole BIM analogs and defines its potential as a chemical intermediate and research tool.

Why This Bis(indolyl)methane Is Not Interchangeable


The 2-methyl substitution on the indole rings of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a critical structural determinant of its properties. Literature on related arylbis(indol-3-yl)methanes indicates that both the substituents on the indole nitrogen and the nature of the central aryl group (e.g., phenolic vs. aniline) profoundly modulate biological activity and physicochemical behavior [1]. Therefore, substituting this compound with an unsubstituted indole analog, a regioisomer (e.g., 5- or 2-substituted methoxyphenol), or a non-phenolic derivative is likely to alter experimental outcomes, including potency, target engagement, solubility, and chromatographic retention. The following quantitative evidence demonstrates specific points of differentiation that preclude generic substitution.

Quantitative Differentiation Guide


Antibacterial Potency Against E. coli

The target compound, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, has demonstrated an in vitro minimum inhibitory concentration (MIC) of 1 µg/mL against Escherichia coli 257 . While a direct head-to-head comparison for this specific compound is unavailable, a broader analysis of arylbis(indol-3-yl)methane derivatives indicates that the presence of a 4-methoxyphenol core is associated with enhanced antibacterial activity. In contrast, the parent triarylmethane structures without this specific phenolic substitution are reported to possess weaker activity [1]. This suggests that the specific substitution pattern of this compound confers a potency advantage over structurally simpler or less-substituted analogs.

Antibacterial Bis(indolyl)methane Structure-Activity Relationship

Lipophilicity and Polar Surface Area

The 2-methyl groups on the indole rings of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol are expected to significantly alter its lipophilicity and polar surface area compared to its unsubstituted analog, 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol. While experimental data for the target compound is limited, predicted properties for a closely related structural analog—4-(bis(2-methyl-1H-indol-3-yl)methyl)-2,6-dimethoxyphenol—provide a class-level inference. This analog has a predicted LogP of 5.01 and a Topological Polar Surface Area (TPSA) of 70 Ų . The target compound, lacking the additional 2,6-dimethoxy substitution, would have a lower molecular weight (396.48 vs. 426.51 Da) and a correspondingly lower predicted LogP and potentially altered TPSA, but the presence of the 2-methyl groups will still increase lipophilicity relative to an unsubstituted indole BIM.

ADME/Tox Physicochemical Properties LogP

Triarylmethane Dye Precursor Suitability

Compounds with the bis(2-methylindolyl)methane motif, like 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, are structurally related to intermediates in the synthesis of triarylmethane dyes and color formers [REFS-1, REFS-2]. The presence of a free para-hydroxyl group on the phenolic ring is a key functional handle for further derivatization, enabling the creation of phthalide or other leuco forms that undergo oxidation or ring-opening to generate color. This compound's specific combination of a 2-methoxyphenol core and 2-methylindole moieties makes it a unique scaffold for developing chromogenic substrates, a role that cannot be fulfilled by its non-phenolic (e.g., N,N-dimethylaniline) or regioisomeric (e.g., 2-methoxyphenol) counterparts without significant modification of the color-forming properties and reaction kinetics.

Chromogenic Substrate Dye Precursor Triarylmethane

Commercial Availability and Purity

This compound is available from multiple specialty chemical suppliers, with commercial purities typically ranging from 95% to 97% [REFS-1, REFS-2]. This level of characterization and availability distinguishes it from many closely related, in-house synthesized BIM analogs that may lack analytical certification or reliable supply chains. The primary comparator for procurement is the 97% purity grade, which is a common specification from vendors like CymitQuimica . The presence of an MDL number (MFCD01831096) and PubChem CID (1461677) facilitates cross-referencing and verification of chemical identity , which is a crucial differentiator for procurement when compared to novel or bespoke analogs without standardized identifiers.

Procurement Chemical Purity Sourcing

Targeted Application Scenarios


Antibacterial Probe Development

Given its demonstrated in vitro MIC of 1 µg/mL against Escherichia coli 257 , 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a suitable starting point for developing antibacterial probes or leads specifically targeting Gram-negative bacteria. Its potency in this assay justifies its use in structure-activity relationship (SAR) studies aimed at optimizing the bis(indolyl)methane scaffold for improved antibacterial efficacy.

Triarylmethane Dye Synthesis

The structural features of this compound—specifically the para-hydroxyl group on the methoxyphenol ring and the 2-methylindole substituents—align it with intermediates used in triarylmethane dye synthesis [REFS-1, REFS-2]. It can be utilized as a core building block for creating new color formers, leuco dyes, or chromogenic substrates for applications in carbonless copy paper, thermal imaging, or as probes for detecting oxidizing species.

Physicochemical Property Studies

As a representative of 2-methyl-substituted BIMs, this compound serves as a useful model for investigating the impact of this specific substitution on lipophilicity and other ADME-relevant properties. Based on data from a closely related analog with a predicted LogP of 5.01 , it can be used in comparative studies to map how methyl substitution on the indole ring alters LogP, solubility, and membrane permeability relative to unsubstituted BIMs, providing valuable data for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.